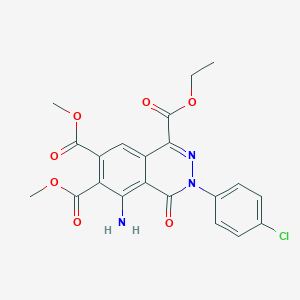

![molecular formula C17H14N2O2S B427557 [(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 20650-29-7](/img/structure/B427557.png)

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Chemical Reactions Analysis

The results of HOMO-LUMO and NBO analysis show the low energy gap, high total dipole moment, and hyperpolarizabilities (β, γ) as well as the presence of dipolar excited states .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Antioxidant Activity and Assays

[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may be involved in studies related to antioxidant activity, as similar structures have been analyzed for their capacity to act as antioxidants. The ABTS/PP decolorization assay is a prominent method for evaluating antioxidant capacity, highlighting the importance of understanding reaction pathways and specific reactions, such as coupling, which might bias comparisons between antioxidants (Ilyasov et al., 2020). Furthermore, various assays for determining antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, are critical for assessing the kinetics or reaching the equilibrium state in antioxidant analysis (Munteanu & Apetrei, 2021).

Enzymatic Reactions and Protein Hydrolysis

The compound’s structure suggests potential application in enzymatic reactions, including those leading to protein hydrolysis. Protein hydrolysates derived from various sources have been studied for their antioxidant activity, showcasing the importance of enzymatic hydrolysis as an efficient method for obtaining peptides with antioxidant properties (Czelej et al., 2022).

Neuroprotection and Drug Development

Its potential as a neuroprotective agent or in drug development, particularly in relation to compounds with similar molecular structures, is noteworthy. YM872, for instance, a selective, potent, and highly water-soluble AMPA receptor antagonist, highlights the interest in developing compounds for neuroprotection and the treatment of neurological disorders (Takahashi et al., 2006).

Environmental Impact and Remediation

The removal of organic pollutants, such as sulfamethoxazole, from aqueous solutions using cleaner techniques presents a future perspective on the environmental impact and remediation efforts related to similar compounds. This includes adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation (Prasannamedha & Kumar, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

One study suggests that a similar imidazole derivative showed a remarkable binding affinity at the active site of the human lactate dehydrogenase (ldha) receptor . LDHA plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the readily polarized and highly nucleophilic sulfur atom . In the case of polar electrophiles, the new bond is formed with the more electronegative nitrogen atom .

Biochemical Pathways

Imidazole derivatives are known to influence a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that the chemical properties of imidazole derivatives can be influenced by environmental conditions .

Propiedades

IUPAC Name |

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJPCJUQPOGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

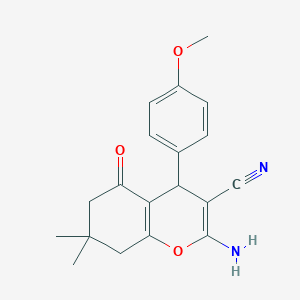

![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)

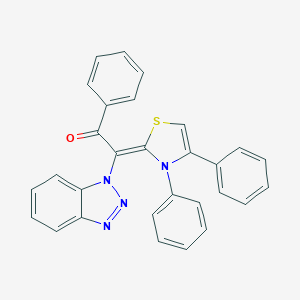

![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)

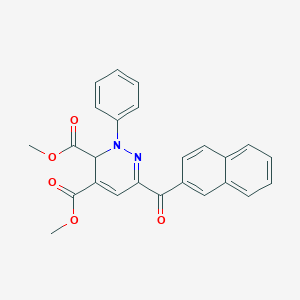

![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)

![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)

![3-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-4H-thieno[3,4-c]chromen-4-one](/img/structure/B427493.png)

![6-Amino-3-ethyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427494.png)

![3-amino-4H-benzo[f]thieno[3,4-c]chromen-4-one](/img/structure/B427498.png)

![1-{[1-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B427500.png)